Methyl 14-chloro-14-oxotetradecanoate
Description
Methyl 14-chloro-14-oxotetradecanoate (CAS 50516-00-2) is a methyl ester derivative of a 14-carbon fatty acid modified with a chloro-oxo functional group at the terminal position. Its molecular formula is C₁₅H₂₇O₃Cl, with a molecular weight of 290.82608 g/mol . The compound’s structure (SMILES: COC(=O)CCCCCCCCCCCCC(=O)Cl) features a linear carbon chain terminated by a reactive carbonyl chloride group, distinguishing it from conventional fatty acid esters. Key properties include a topological polar surface area (PSA) of 43.37 Ų and a logP (hydrophobicity) value of 5.6, indicating moderate lipophilicity .
Properties
CAS No. |
50516-00-2 |
|---|---|
Molecular Formula |
C15H27ClO3 |
Molecular Weight |
290.82 g/mol |
IUPAC Name |
methyl 14-chloro-14-oxotetradecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3 |
InChI Key |
LRTIOIAFWCGIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Tetradecanoic Acid
The foundational step in synthesizing this compound is the esterification of tetradecanoic acid (myristic acid) to form methyl tetradecanoate. This reaction is typically catalyzed by sulfuric acid or hydrochloric acid in methanol, following the classic Fischer esterification mechanism.
$$
\text{Tetradecanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl tetradecanoate} + \text{H}2\text{O}
$$
The ester serves as a precursor for subsequent chlorination and oxidation. Yields for this step typically exceed 85% under reflux conditions.
Chlorination at the 14th Position
Introducing chlorine at the ω-position (14th carbon) requires selective activation of the methyl ester. One documented approach involves treating methyl tetradecanoate with thionyl chloride (SOCl$$_2$$) in the presence of a catalytic amount of dimethylformamide (DMF). This generates the corresponding acid chloride, which is then subjected to a Kornblum oxidation to install the ketone group.
$$
\text{Methyl tetradecanoate} + \text{SOCl}2 \rightarrow \text{Methyl 14-chlorotetradecanoate} + \text{SO}2 + \text{HCl}
$$
Alternative chlorinating agents, such as phosphorus pentachloride (PCl$$_5$$), have been explored but often result in lower selectivity due to competing reactions at internal carbons.
Oxidation to Install the Oxo Group
The final step involves oxidizing the chlorinated intermediate to introduce the ketone functionality. A study by Lodyato et al. (2004) employed Jones reagent (CrO$$3$$ in H$$2$$SO$$_4$$) under controlled conditions to achieve this transformation. The oxidation proceeds via a radical mechanism, with the chromium(VI) species abstracting a hydrogen atom from the 14th carbon, followed by recombination with oxygen.
$$
\text{Methyl 14-chlorotetradecanoate} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{this compound}
$$
Yields for this step are moderate (50–60%), attributed to over-oxidation side reactions.
Comparative Analysis of Synthetic Methods
The table below contrasts the efficiency, selectivity, and practicality of reported synthetic routes:
| Method | Reagents | Yield (%) | Selectivity | Key Challenges |
|---|---|---|---|---|
| Fischer esterification | H$$2$$SO$$4$$, MeOH | 85–90 | High | Requires acidic conditions |
| SOCl$$_2$$ chlorination | SOCl$$_2$$, DMF | 75–80 | Moderate | HCl gas evolution |
| Jones oxidation | CrO$$3$$, H$$2$$SO$$_4$$ | 50–60 | Low | Over-oxidation byproducts |
Key Observations:
- The esterification step is highly efficient but necessitates careful handling of corrosive acids.
- Chlorination with SOCl$$_2$$ offers reasonable yields but demands rigorous temperature control to prevent di- or tri-chlorination.
- Oxidation remains the bottleneck, with chromium-based reagents posing environmental and safety concerns.
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Recent advancements have explored microwave irradiation to accelerate reaction kinetics. For instance, Lodyato et al. (2004) demonstrated that chlorination under microwave conditions reduced reaction times from 12 hours to 45 minutes while maintaining yields above 70%. This approach minimizes thermal degradation, enhancing overall process efficiency.
Enzymatic Catalysis
Preliminary studies have investigated lipase-mediated esterification as a greener alternative to acid-catalyzed methods. Enzymes such as Candida antarctica lipase B (CAL-B) show promise in achieving >90% conversion at ambient temperatures, though scalability remains a challenge.
Structural and Mechanistic Insights
The molecular structure of this compound (C$${15}$$H$${27}$$ClO$$_3$$) features a linear carbon chain with critical functional groups influencing reactivity:
- Chlorine Atom : Enhances electrophilicity at the 14th carbon, facilitating nucleophilic substitutions.
- Ketone Group : Participates in keto-enol tautomerism, enabling further derivatization via aldol condensations.
X-ray crystallography data for analogous compounds (e.g., octa(4-chlorobenzyl)-dichlorido-bis...) reveal that steric effects from the long alkyl chain necessitate optimized reaction geometries to avoid steric hindrance during functionalization.
Industrial and Research Applications
While primarily a research chemical, this compound has potential applications in:
- Medicinal Chemistry : As a building block for lipid-based drug delivery systems.
- Material Science : In synthesizing surfactants with tailored hydrophobicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-chloro-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 14-chloro-14-oxotetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 14-chloro-14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Structural Features


Key Observations :
- The chloro-oxo group in the target compound introduces electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, unlike methyl-branched or hydroxylated analogs .
- Cyclic esters (e.g., sandaracopimaric acid methyl ester) exhibit rigid conformations, contrasting with the linearity of this compound .
Physicochemical Properties
Q & A
Q. What are best practices for presenting this compound data in peer-reviewed journals?
- Methodological Answer :
- Tables/Figures : Include raw data (e.g., NMR shifts, DSC thermograms) in supplementary materials. Use color-coded structures in graphical abstracts (≤3 chemical entities).
- Reproducibility : Share instrument parameters (e.g., NMR pulse sequences) and computational workflows (e.g., Gaussian optimization files).
- Ethical Compliance : Cite primary sources (e.g., NIST databases) and avoid non-peer-reviewed platforms like Chemblink .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


